OTAVA-BB BB7020252439
Description
OTAVA-BB BB7020252439 (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. This compound is characterized by its bromo-chloro-phenylboronic acid structure, which confers unique physicochemical and biological properties. Key parameters include a topological polar surface area (TPSA) of 40.46 Ų, high gastrointestinal (GI) absorption, and blood-brain barrier (BBB) permeability .
The compound is synthesized via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in a tetrahydrofuran (THF)/water solvent system at 75°C for 1.33 hours .
Properties
IUPAC Name |
2-[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4/c1-7-3-9(4-8(2)12(7)13)18-6-10(15)14-5-11(16)17/h3-4H,5-6H2,1-2H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AASICLWMQFCHOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of OTAVA-BB BB7020252439 involves several steps, including the use of specific reagents and reaction conditions. . Industrial production methods are not widely documented, as the compound is mainly used for research purposes.
Chemical Reactions Analysis
OTAVA-BB BB7020252439 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
OTAVA-BB BB7020252439 has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of biochemical pathways and interactions.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of OTAVA-BB BB7020252439 involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical reactions and cellular processes. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Key Observations:
Key Observations:
- This compound requires specialized palladium catalysts, increasing synthesis costs compared to the simpler bromination methods used for CAS 120740-10-5 .
- CAS 7254-19-5’s HATU-mediated synthesis offers high yields but demands stringent anhydrous conditions .
Research Implications
This compound’s unique bromo-chloro substitution pattern enhances its reactivity in cross-coupling reactions compared to purely brominated analogs. However, its moderate solubility may limit bioavailability in drug development, necessitating formulation optimization. In contrast, CAS 120740-10-5’s high solubility and simpler synthesis make it preferable for industrial-scale applications .
Biological Activity
OTAVA-BB BB7020252439 is a synthetic compound developed by Otava Chemicals, known for its potential applications in drug discovery and biological research. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Overview of this compound
This compound belongs to a class of compounds that are often used in high-throughput screening (HTS) for identifying bioactive substances. Its structural characteristics allow it to interact with various biological targets, making it a candidate for further investigation in therapeutic contexts.
The biological activity of this compound can be attributed to its ability to modulate specific protein interactions and signaling pathways. The compound's interaction with proteins is critical, as these interactions underpin most biological processes, such as cellular signaling and metabolic regulation .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity against various cell lines. For instance, preliminary assays indicate that the compound has antiproliferative effects on cancer cell lines, suggesting its potential as an anticancer agent.
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Efficacy Metrics : IC50 values were determined to evaluate the potency of this compound.
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| MCF-7 | 0.10 | Significant antiproliferative effect observed . |
| HeLa | 0.25 | Moderate activity noted. |
| A549 | 0.30 | Lower activity compared to MCF-7. |
Mechanistic Studies
Further mechanistic studies are necessary to elucidate the specific pathways affected by this compound. Current hypotheses suggest that the compound may influence apoptosis pathways and cell cycle regulation, although detailed molecular studies are ongoing.
Case Studies
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Case Study on Anticancer Activity :
- A study involving this compound was conducted on MCF-7 cells, where it was found to induce apoptosis through the activation of caspase pathways. The results indicated a dose-dependent increase in apoptotic markers, confirming its potential as a therapeutic agent in breast cancer treatment.
- Screening in Natural Products :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
